5-フルオロオロチン酸一水和物

説明

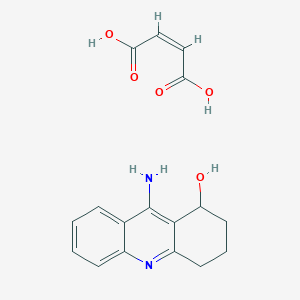

5-Fluoroorotic acid monohydrate (5-FOA) is an important reagent in the field of biochemistry and molecular biology. It is a white, crystalline solid with a molecular weight of 235.07 g/mol. 5-FOA is a derivative of the naturally occurring compound orotic acid and is used as a selective inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (ODCase). This enzyme is responsible for the biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. 5-FOA is a useful tool for studying the regulation of pyrimidine biosynthesis and has several applications in scientific research.

科学的研究の応用

酵母におけるURA3遺伝子発現の検出

5-フルオロオロチン酸(5-FOA)は、オロチン-5'-モノリン酸(OMP)ジカルボキシラーゼをコードするURA3遺伝子の発現を検出するために、酵母分子遺伝学で使用されます . 活性のあるURA3遺伝子を持つ酵母(Ura+)は、5-FOAをフルオロデオキシウリジンに変換し、これは細胞に毒性があります .

酵母2ハイブリッドライブラリーの構築

5-FOAは、酵母2ハイブリッドライブラリーの構築に使用されます . この技術は、タンパク質-タンパク質相互作用を研究するための強力なツールです。

酵母遺伝学における遺伝子置換

5-FOAは、酵母遺伝学における遺伝子置換研究に使用されます . これにより、研究者は特定の遺伝子を削除または変更することの影響を研究できます。

転移性遺伝因子の分析

5-FOAは、酵母における転移性遺伝因子の分析に使用されます . これらの要素は、「ジャンプ遺伝子」としても知られており、ゲノム内を移動して突然変異を引き起こす可能性があります。

遺伝子突然変異の特定

5-FOAは、酵母における遺伝子突然変異の特定に使用されます . これは、突然変異がどのように発生し、生物にどのように影響するかを理解するために重要です。

酵母の逆選択

5-FOAは、酵母の逆選択に使用され、これは一般的な遺伝子スクリーニング方法です . 酵母株からプラスミドを除去する、プラスミドシャッフリング、対立遺伝子置換などの方法で使用されます .

2ハイブリッドスクリーニング

5-FOAは、2ハイブリッドスクリーニングで使用されます . これは、細胞内のタンパク質-タンパク質相互作用を調査するために使用される方法です。

L. lactisおよびC. albicansのスクリーニング

5-フルオロオロチン酸水和物は、L. lactis(マルチ)ペプチダーゼノックアウト変異体とC. albicans

作用機序

Target of Action

The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) , which plays a crucial role in the synthesis of pyrimidines .

Mode of Action

5-Fluoroorotic acid monohydrate interacts with its target by being converted into fluoroorotidine monophosphate . This compound is then decarboxylated to form 5-fluorouridine monophosphate . The presence of the URA3 gene allows for the conversion of 5-Fluoroorotic acid into the toxic metabolite 5-fluorouracil .

Biochemical Pathways

The biochemical pathway affected by 5-Fluoroorotic acid monohydrate is the pyrimidine synthesis pathway . The conversion of 5-Fluoroorotic acid into a toxic metabolite disrupts this pathway, leading to the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability.

Result of Action

The result of the action of 5-Fluoroorotic acid monohydrate is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the disruption of the pyrimidine synthesis pathway caused by the conversion of 5-Fluoroorotic acid into a toxic metabolite .

Action Environment

The action of 5-Fluoroorotic acid monohydrate can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C to maintain its stability. Furthermore, the selective toxicity of 5-Fluoroorotic acid is disrupted at pH levels greater than 4.5 .

生化学分析

Biochemical Properties

5-Fluoroorotic acid monohydrate is involved in biochemical reactions where it interacts with various enzymes and proteins. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . The URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite, interacts with this compound .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . It also inhibits the synthesis of mature cytoplasm ribosomal RNA in rat liver cells .

Molecular Mechanism

At the molecular level, 5-Fluoroorotic acid monohydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This process involves enzyme inhibition or activation.

特性

IUPAC Name |

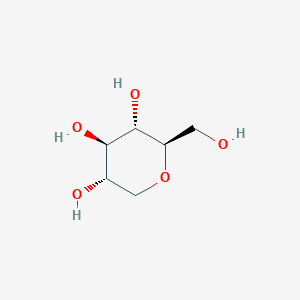

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRRYMGPWQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220141-70-8 | |

| Record name | 5-Fluoroorotic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。